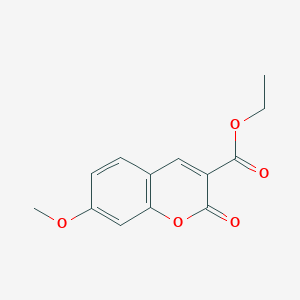

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Beschreibung

Molecular Nomenclature and Classification

The systematic IUPAC name for this compound is ethyl 7-methoxy-2-oxochromene-3-carboxylate . The nomenclature follows these rules:

- The parent structure is 2H-chromene (a benzopyran system with a pyran oxygen at position 1 and a double bond between positions 1 and 2).

- Substituents are numbered based on their positions:

- 2-oxo : A ketone group at position 2.

- 3-carboxylate : An ethyl ester at position 3.

- 7-methoxy : A methoxy group at position 7 on the benzene ring.

The compound belongs to the coumarin family, a subclass of benzopyrones distinguished by a fused benzene and α-pyrone ring system. Its molecular formula is $$ \text{C}{13}\text{H}{12}\text{O}_5 $$, with a molar mass of 248.23 g/mol.

Core Structural Features

The chromene scaffold consists of:

- A benzene ring (positions 5–10).

- An α-pyrone ring (positions 1–4) containing a lactone (ester) group.

Key structural attributes include:

The SMILES notation (CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O) and InChIKey (FWFVXBZXJKTVGL-UHFFFAOYSA-N) encode its connectivity and stereochemical features.

Spatial Arrangement of Methoxy and Ethyl Ester Substituents

The substituents exhibit distinct spatial orientations:

- Methoxy group (position 7) :

- Ethyl ester (position 3) :

This near-planar arrangement facilitates conjugation, stabilizing the molecule through delocalized electron density.

Crystallographic Properties

Single-crystal X-ray diffraction data reveal a monoclinic crystal system with space group C2/c and the following unit cell parameters:

| Parameter | Value |

|---|---|

| a | 25.884(4) Å |

| b | 6.8365(11) Å |

| c | 13.816(2) Å |

| β | 104.876(2)° |

| Volume | 2362.9(7) ų |

| Z | 8 |

| Density | 1.396 g/cm³ |

Packing interactions :

- π-π stacking between benzene rings (3.8–4.2 Å interplanar distances).

- C–H···O hydrogen bonds involving the ketone and ester oxygens (2.6–2.9 Å).

- Van der Waals interactions stabilize the ethyl groups.

The crystal morphology is influenced by sublimation dynamics, often forming rod-like or hollow structures under specific conditions.

Eigenschaften

IUPAC Name |

ethyl 7-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFVXBZXJKTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976394 | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-72-7 | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VX8ZHF8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde and diethyl malonate in ethanol, catalyzed by piperidine. The reaction proceeds via base-mediated deprotonation of diethyl malonate, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent cyclization and elimination yield the coumarin core.

Representative Conditions

The use of piperidine minimizes side reactions, such as ester hydrolysis, while promoting efficient cyclization. Ethanol serves as both solvent and proton donor, ensuring mild reaction conditions.

Industrial Scalability and Catalyst Innovations

While lab-scale syntheses prioritize piperidine, industrial applications explore heterogeneous catalysts to enhance recyclability. For example, cation-exchange resins or zeolites can replace traditional bases, though specific data for this compound remain limited in public literature.

Two-Step Synthesis via Hydroxycoumarin Intermediate

An alternative route involves synthesizing ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate followed by O-methylation. This method is advantageous when 2-hydroxy-4-methoxybenzaldehyde is unavailable.

Pechmann Condensation to Form 7-Hydroxy Intermediate

Reacting 2-hydroxybenzaldehyde with diethyl malonate under piperidine catalysis yields ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate.

Conditions :

O-Methylation of the Hydroxy Group

The 7-hydroxy intermediate undergoes alkylation using methylating agents like methyl bromide or dimethyl sulfate.

Method A :

-

Reagents : Methyl bromide (2 equiv.), Cs₂CO₃ (2 equiv.)

-

Solvent : DMF, 50°C, 16 hours

Method B :

-

Reagents : Dimethyl sulfate (Me₂SO₄), K₂CO₃

-

Solvent : Acetone, reflux, 5 hours

Alkylation efficiency depends on the base strength and methylating agent reactivity. Cs₂CO₃ in DMF provides higher yields compared to K₂CO₃ in acetone, albeit with longer reaction times.

Comparative Analysis of Methods

The table below summarizes key parameters for the two primary synthesis routes:

Optimization Strategies and Challenges

Byproduct Formation and Mitigation

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-7-Methoxy-2-oxo-2H-chromen-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile in Gegenwart von Katalysatoren beinhalten.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole entstehen .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has highlighted various biological activities associated with ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Lipoxygenase Inhibition : Studies indicate that it exhibits potent lipoxygenase inhibition, achieving up to 91% inhibition in lipid peroxidation assays .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results .

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

| Application Area | Description |

|---|---|

| Cancer Research | Investigated for its ability to inhibit cancer cell proliferation. |

| Anti-inflammatory Drugs | Its lipoxygenase inhibition suggests potential as an anti-inflammatory agent. |

| Antimicrobial Agents | Evaluated against bacterial and fungal strains with notable efficacy. |

Material Science

Due to its fluorescent properties, this compound is also being investigated for use in:

- Biological Imaging : Utilized as a fluorescent dye due to its strong excitation and emission characteristics.

- Chemical Sensors : Its ability to interact with biomolecules makes it suitable for developing sensors that detect specific analytes.

Case Studies

- Inhibition of Trypanosoma cruzi : A study prepared a library of coumarins, including ethyl 7-methoxy derivatives, which showed inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas' disease .

- Antioxidant Activity Assessment : A comparative study demonstrated that derivatives of this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Wirkmechanismus

The mechanism of action of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 7-position and ester/acid groups at the 3-position. Key examples include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) enhances electron density on the chromene ring, improving photostability and fluorescence quantum yield compared to hydroxy (-OH) derivatives . Diethylamino (-N(CH₂CH₃)₂) groups further redshift absorption/emission spectra, making them suitable for near-infrared applications .

- Ester vs. Carboxylic Acid: Ethyl/methyl esters improve solubility in organic solvents, whereas carboxylic acid derivatives are more reactive in amidation/condensation reactions .

Physicochemical and Spectral Properties

- Melting Points: Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (132–134°C) vs.

- NMR Shifts: The methoxy group in the title compound causes upfield shifts in aromatic protons (δ 6.78–7.47 ppm) compared to the hydroxy derivative (δ 6.87–8.48 ppm), reflecting reduced hydrogen bonding .

- Fluorescence: Ethyl 7-methoxy derivatives exhibit stronger blue-green emission (λem ~450 nm) than diethylamino-substituted analogs (λem ~550–600 nm) due to reduced conjugation disruption .

Biologische Aktivität

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chromene backbone, which is known for its pharmacological properties. The compound has the molecular formula and features a methoxy group at the 7-position and a carboxylate group at the 3-position, contributing to its biological activity.

1. Lipoxygenase Inhibition

One of the significant biological activities of this compound is its ability to inhibit lipoxygenase (LOX) enzymes. Research indicates that this compound exhibits a lipid peroxidation inhibition rate of up to 91.0% , making it one of the more potent inhibitors among synthesized coumarins . The inhibition of LOX is crucial as these enzymes are involved in inflammatory processes and various diseases.

| Compound | Inhibition (%) |

|---|---|

| This compound | 91.0 |

| Other coumarin derivatives | Varies (7.0 - 96.6) |

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant activity that suggests its potential as an antimicrobial agent .

3. Acetylcholinesterase Inhibition

The compound has also been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Coumarin derivatives have shown promising results in inhibiting AChE, indicating potential therapeutic applications in cognitive disorders .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and neurotransmission.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Molecular Interactions : Molecular docking studies suggest that the compound has favorable binding interactions with target enzymes, enhancing its inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Lipoxygenase Inhibition Study : A study reported that this compound showed a high affinity for soybean lipoxygenase, leading to significant inhibition rates compared to other derivatives .

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against various strains, with effective minimum inhibitory concentrations (MICs), highlighting its potential as an alternative therapeutic agent .

- Neuroprotective Potential : Research into AChE inhibition indicated that this compound could serve as a lead compound for developing treatments for Alzheimer's disease due to its effective inhibition profile .

Q & A

Q. What are the primary synthetic routes for ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via condensation reactions between substituted phenolic precursors and ethyl acetoacetate. A common method involves refluxing 7-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol, catalyzed by piperidine or a base like potassium carbonate. Microwave-assisted synthesis or multicomponent reactions can improve yield (85–92%) and reduce reaction time (2–4 hours) compared to conventional heating . Purification often employs recrystallization (e.g., acetone/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- 1H/13C NMR : Assigns methoxy (-OCH₃), ester (-COOEt), and chromene ring protons. For example, the ester carbonyl carbon resonates at δ ~163 ppm in 13C NMR .

- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between chromene and ester groups) and confirms purity via powder XRD matching .

- HRMS : Validates molecular weight (e.g., m/z 276.0732 [M+H]+) .

Q. What are the key biological activities reported for this compound?

The compound exhibits:

- Anticancer activity : IC₅₀ values of 12–25 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

- Antimicrobial effects : MIC of 32 µg/mL against Staphylococcus aureus due to membrane disruption .

- Enzyme inhibition : 70% acetylcholinesterase inhibition at 50 µM, relevant to Alzheimer’s disease research .

Advanced Research Questions

Q. How do structural modifications at specific positions influence biological activity?

Substituent effects are critical:

| Position | Modification | Biological Impact | Source |

|---|---|---|---|

| 7-OCH₃ | Replacement with -OH | Reduces lipophilicity, decreasing blood-brain barrier penetration | |

| 3-COOEt | Conversion to -COOH | Enhances solubility but reduces enzyme affinity (ΔΔG = +2.3 kcal/mol) | |

| 2-Oxo | Substitution with -NH | Abolishes anticancer activity due to loss of H-bonding with kinase targets |

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 12 vs. 25 µM for MCF-7) arise from assay conditions. Mitigation strategies include:

- Orthogonal assays : Combine MTT viability tests with flow cytometry (Annexin V/PI staining) to confirm apoptosis .

- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (24 vs. 48 hours) .

- Metabolic stability tests : Rule out false positives from compound degradation in culture medium .

Q. How does this compound interact with acetylcholinesterase?

Molecular docking (PDB ID: 4EY7) reveals:

- The 2-oxo group forms a H-bond with Ser203 (distance: 2.1 Å).

- The methoxy group engages in hydrophobic interactions with Trp286, stabilizing the enzyme-inhibitor complex . Kinetic studies (Lineweaver-Burk plots) indicate non-competitive inhibition (Ki = 8.2 µM) .

Q. What computational models predict the compound’s reactivity and drug-likeness?

- DFT calculations : HOMO/LUMO gaps (~4.2 eV) suggest moderate electrophilicity, aligning with observed nucleophilic aromatic substitution reactivity .

- ADMET predictions :

- LogP = 2.1 (optimal for CNS penetration)

- CYP3A4 inhibition risk: High (structural alerts: ester group) .

- Molecular dynamics (MD) : Simulations (100 ns) show stable binding to Bcl-2 (RMSD < 2.0 Å), supporting anticancer mechanisms .

Q. How is this compound applied in material science?

- Fluorescent probes : The chromene core exhibits strong blue emission (λem = 450 nm, Φ = 0.42), useful in OLEDs .

- Photopolymerization initiators : Derivatives with acryloyl groups (e.g., OXE-B) initiate radical polymerization under UV light (λ = 365 nm) .

Data Contradictions and Validation

- Antioxidant activity : Some studies report EC₅₀ = 40 µM (DPPH assay), while others show no activity. This may stem from solvent polarity (ethanol vs. DMSO) affecting radical scavenging capacity .

- Cytotoxicity variability : Batch-to-batch purity differences (e.g., 95% vs. 99%) significantly impact IC₅₀ values. HPLC-MS validation (≥98% purity) is recommended before biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.